molecular formula C16H17NO3 B1274683 3-Amino-3-[3-(benzyloxy)phenyl]propanoic acid CAS No. 299439-16-0

3-Amino-3-[3-(benzyloxy)phenyl]propanoic acid

Cat. No. B1274683
M. Wt: 271.31 g/mol
InChI Key: WEVLKELFUCFYHL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of various β-amino acid derivatives, including those with aromatic substituents, has been explored in several studies. For instance, N,N-disubstituted β-amino acids with thiazole and aromatic substituents were synthesized using the Hantzsch method, leading to compounds with antimicrobial activity and growth-promoting effects on rapeseed . Similarly, the synthesis of N-substituted-β-amino acid derivatives containing benzo[b]phenoxazine and quinoxaline moieties was achieved by converting hydroxyphenyl amino butanoic acids into a series of derivatives, some of which showed good antimicrobial activity . Additionally, a series of 3-[2-{[(3-methyl-1-phenylbutyl)amino]carbonyl}-4-(phenoxymethyl)phenyl]propanoic acid analogs were synthesized, with modifications to the phenyl moieties resulting in increased in vitro activities and selectivity for the EP3 receptor .

Molecular Structure Analysis

The molecular structure of 3-[p-(trans-4-aminomethylcyclohexylcarbonyl)phenyl]propionic acid hydrochloride, an anti-ulcer agent, was determined by X-ray analysis, revealing a rigid bent-rod-like conformation and dimerization in the crystal through hydrogen bonding . This study provides insight into the structural characteristics that may influence the biological activity of similar compounds.

Chemical Reactions Analysis

The chemical reactivity of β-amino acid derivatives can be inferred from the synthesis of Mannich bases, where 3-Phenylamino-1-(2,4,6-trimethoxy-phenyl)-propan-1-one and related compounds were synthesized and exhibited significant antimicrobial and antioxidant activities . The synthesis of chlorinated acids, such as 3-amino-3-(4-chlorophenyl)propanoic acid, resulted in weak specific antagonists of GABA at the GABAB receptor . These studies demonstrate the potential for β-amino acid derivatives to participate in various chemical reactions leading to biologically active compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of β-amino acid derivatives can be complex, as seen in the synthesis of 4-(3-Amino-2-carboxy phenyl) butanoic acid, a key intermediate for thymidylate syntheses inhibitors, which was synthesized through a series of reactions under mild conditions suitable for industrial-scale production . The ionization constants (pKa) of Mannich bases indicate that protonation may occur at physiological pH, and their non-toxic nature was confirmed through Brine shrimp lethality testing . The crystal structures of benzenesulfonylamino-3-(4-benzenesulfonyloxy-phenyl)-propionic acid and related compounds revealed variations in the L-tyrosine backbone conformation and intramolecular interactions, which could influence their solubility and stability .

Scientific Research Applications

  • Production of ®-3-Amino-3-phenylpropionic Acid and (S)-3-Amino-3-phenylpropionic Acid

    • Application Summary : This compound is used as an intermediate in the production of ®-3-Amino-3-phenylpropionic Acid and (S)-3-Amino-3-phenylpropionic Acid . These are key compounds used as intermediates in synthesizing pharmaceuticals .
    • Methods of Application : The method involves the enzymatic resolution of the racemic N-acetyl form . Microorganisms capable of amidohydrolyzing (R,S)-N-Acetyl-3-amino-3-phenylpropionic acid in an enantiomer-specific manner were used . One microorganism had ®-enantiomer-specific amidohydrolyzing activity and another had both ®-enantiomer- and (S)-enantiomer-specific amidohydrolyzing activities .
    • Results or Outcomes : Using these organisms, enantiomerically pure ®-β-Phe (>99.5% ee) and (S)-β-Phe (>99.5% ee) with a high molar conversion yield (67%–96%) were obtained from the racemic substrate .
  • Synthesis of (S)-methyl 3-(((benzyloxy)carbonyl) amino)-7-hydroxyheptanoate

    • Application Summary : This compound is used in the synthesis of (S)-methyl 3-(((benzyloxy)carbonyl) amino)-7-hydroxyheptanoate , a fragment of a novel cytotoxic cyclodepsipeptide onchidin .
    • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
    • Results or Outcomes : The outcome of the synthesis was not detailed in the source .
  • Production of (R,S)-O-benzyl-ß-tyrosine

    • Application Summary : This compound is used in the production of (R,S)-O-benzyl-ß-tyrosine , a compound that can be used in various chemical reactions .
    • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
    • Results or Outcomes : The outcome of the synthesis was not detailed in the source .
  • Synthesis of (S)-β-(p-Benzyloxyphenyl)alanine

    • Application Summary : This compound is used in the synthesis of (S)-β-(p-Benzyloxyphenyl)alanine , a compound that can be used in various chemical reactions .
    • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
    • Results or Outcomes : The outcome of the synthesis was not detailed in the source .
  • Production of (R,S)-O-benzyl-ß-tyrosine

    • Application Summary : This compound is used in the production of (R,S)-O-benzyl-ß-tyrosine , a compound that can be used in various chemical reactions .
    • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
    • Results or Outcomes : The outcome of the synthesis was not detailed in the source .
  • Synthesis of (S)-β-(p-Benzyloxyphenyl)alanine

    • Application Summary : This compound is used in the synthesis of (S)-β-(p-Benzyloxyphenyl)alanine , a compound that can be used in various chemical reactions .
    • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
    • Results or Outcomes : The outcome of the synthesis was not detailed in the source .

properties

IUPAC Name

3-amino-3-(3-phenylmethoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c17-15(10-16(18)19)13-7-4-8-14(9-13)20-11-12-5-2-1-3-6-12/h1-9,15H,10-11,17H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEVLKELFUCFYHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70390526
Record name 3-amino-3-[3-(benzyloxy)phenyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70390526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-3-[3-(benzyloxy)phenyl]propanoic acid

CAS RN

299439-16-0
Record name 3-amino-3-[3-(benzyloxy)phenyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70390526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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